molecular formula C11H16Cl3N B12000482 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride CAS No. 23510-15-8

2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride

Cat. No.: B12000482
CAS No.: 23510-15-8
M. Wt: 268.6 g/mol
InChI Key: VXNYZWKYKHQCQL-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of two chlorine atoms attached to a benzyl and an ethyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of N-benzyl-2-chloro-N-ethylethanamine. This can be achieved by reacting benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.

    Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) in dichloromethane (DCM) at room temperature. This step introduces the second chlorine atom into the molecule.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid (HCl) to the chlorinated product to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. Its structure allows it to bind to active sites, altering the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-methylethanamine hydrochloride
  • N-(2-chloroethyl)-N-methylbenzylamine hydrochloride
  • 2-chloro-N,N-diethylethylamine hydrochloride

Uniqueness

2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride is unique due to its dual chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its ability to participate in nucleophilic substitution reactions and increases its binding affinity to certain biological targets.

Properties

CAS No.

23510-15-8

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-5-3-4-6-11(10)13;/h3-6H,2,7-9H2,1H3;1H

InChI Key

VXNYZWKYKHQCQL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)CC1=CC=CC=C1Cl.Cl

Origin of Product

United States

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